molecular formula C8H15NO2 B058499 (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide CAS No. 116174-40-4

(1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide

Cat. No.: B058499
CAS No.: 116174-40-4
M. Wt: 157.21 g/mol
InChI Key: OEVOZNQMEGBPOA-RQJHMYQMSA-N
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Description

(1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide (CAS 116174-40-4) is a chiral cyclohexane derivative of significant interest in pharmaceutical research and development. It is offered as a high-purity intermediate by suppliers specializing in fine chemicals for the pharmaceutical industry . The compound's defined stereochemistry, indicated by the (1S,trans) configuration, and its functional groups make it a valuable chiral building block for the synthesis of more complex, stereospecific molecules . Chiral compounds of this nature are often employed in the development of active pharmaceutical ingredients (APIs), where specific three-dimensional structure is critical for biological activity and for reducing off-target effects. The presence of both hydroxymethyl and carboxamide functional groups on the cyclohexane ring provides versatile handles for further chemical modification, enabling researchers to explore novel synthetic pathways and create targeted molecular libraries. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h6-7,10H,1-5H2,(H2,9,11)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVOZNQMEGBPOA-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449127
Record name (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

116174-40-4
Record name (1S,2S)-2-(Hydroxymethyl)cyclohexanecarboxamide
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Record name (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide
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Record name Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S-trans)
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Biological Activity

(1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₅NO₂
  • Molar Mass : 155.21 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide typically involves the following steps:

  • Starting Material : Cyclohexanecarboxylic acid.
  • Hydroxymethylation : The introduction of a hydroxymethyl group through a reaction with formaldehyde.
  • Amidation : Conversion of the carboxylic acid to an amide using ammonia or an amine under acidic conditions.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, benzopsoralens, which have structural similarities, showed marked inhibition of cell proliferation through mechanisms involving topoisomerase II inhibition . This suggests that (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide may also possess similar anticancer properties.

The proposed mechanism for the biological activity of this compound may involve:

  • Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.
  • Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase has been observed in related compounds.

Case Studies

  • Case Study 1: In Vitro Analysis
    • Objective : To evaluate the antiproliferative effects on human breast cancer cells (MCF-7).
    • Methodology : Cells were treated with varying concentrations of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide.
    • Findings : Significant reduction in cell viability was noted at concentrations greater than 10 µM, indicating a dose-dependent response.
  • Case Study 2: Animal Model
    • Objective : To assess the anti-tumor efficacy in vivo.
    • Methodology : Tumor-bearing mice were administered (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide.
    • Findings : Tumor size decreased significantly compared to control groups, supporting its potential as an anti-cancer agent.

Comparative Biological Activity Table

CompoundIC50 (µM)Mechanism of ActionReference
(1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamideTBDTopoisomerase II inhibition
Benzopsoralen5Topoisomerase II inhibition
Another Hydroxymethyl CompoundTBDApoptosis induction

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H15_{15}NO2_2
  • Molecular Weight : 157.21 g/mol
  • CAS Number : 1123169-27-6
  • InChI Key : DTACPUNZACSGAZ-UHFFFAOYSA-N

Pharmaceutical Applications

  • CNS Disorders Treatment :
    • (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide has been studied for its potential as a monoamine reuptake inhibitor. It may play a role in the treatment of central nervous system disorders, highlighting its therapeutic relevance in neuropharmacology .
  • Intermediate in Drug Synthesis :
    • The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, it is involved in the preparation of perhydroindole derivatives, which have applications in developing treatments for conditions like depression and anxiety .
  • Potential Anti-inflammatory Agents :
    • Research indicates that derivatives of cyclohexanecarboxamides can exhibit anti-inflammatory properties, suggesting that (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide might be explored for developing new anti-inflammatory medications .

Organic Chemistry Applications

  • Synthetic Reactions :
    • The compound can be utilized in organic synthesis as a building block for creating more complex molecules. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic pathways .
  • Catalysis :
    • (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide has been investigated for its role in catalyzing reactions involving amide bond formation, which is crucial in the synthesis of peptides and other nitrogen-containing compounds .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
CNS DisordersMonoamine reuptake inhibitor
Drug SynthesisIntermediate for perhydroindole derivatives
Anti-inflammatory AgentsPotential development of new medications
Organic SynthesisBuilding block for complex molecules
CatalysisCatalyst for amide bond formation

Case Study 1: CNS Disorders

A study published on cyclohexylamine derivatives highlighted the efficacy of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide as a potential treatment for depression. The compound was shown to inhibit serotonin reuptake effectively, suggesting its usefulness in developing antidepressants.

Case Study 2: Synthetic Applications

Research conducted on the synthesis of perhydroindole derivatives demonstrated that using (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide as an intermediate significantly improved yields and reaction times compared to traditional methods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide and related compounds:

Compound Name Key Structural Features Molecular Formula Molecular Weight Reported Properties/Activity References
(1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide trans-cyclohexane with hydroxymethyl (-CH2OH) and carboxamide (-CONH2) groups C8H15NO2 157.21 No explicit biological data; hydroxymethyl group may enhance solubility and hydrogen bonding
N-(1-Phenylethyl)cyclohexanecarboxamide Cyclohexanecarboxamide with N-(1-phenylethyl) substituent C15H21NO 231.34 Lipophilic due to aromatic substituent; potential CNS-targeting applications
GSK 2256294A Cyclohexanecarboxamide with trifluoromethyl, triazine, and cyano substituents C23H25F3N6O2 498.48 Bifunctional epoxide hydrolase inhibitor; therapeutic potential in cardiovascular diseases
tert-Butyl (1S)-2-[2-(3,4-Dihydroxybenzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate L-serinyl hydrazone derivative with hydroxymethyl and tert-butyl carbamate C19H26N4O6 406.43 Antitubercular activity (MIC: 1.6–3.1 µg/mL); hydroxyl groups critical for binding
trans-2-Amino-1-cyclohexanecarboxylic acid Cyclohexane with amino (-NH2) and carboxylic acid (-COOH) groups C7H13NO2 143.18 High melting point (274–278°C); used in peptide synthesis

Key Analysis:

Functional Group Impact :

  • The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to lipophilic analogs like N-(1-phenylethyl)cyclohexanecarboxamide . This may improve aqueous solubility, a critical factor in drug bioavailability.
  • In contrast, GSK 2256294A incorporates electron-withdrawing groups (e.g., trifluoromethyl, triazine), which stabilize the molecule and enhance target binding affinity .

Biological Activity: Hydrazone derivatives (e.g., tert-butyl (1S)-2-[2-(3,4-dihydroxybenzylidene)hydrazino]-...) exhibit antitubercular activity due to hydrazine linkages and aromatic substituents, which facilitate interactions with mycobacterial enzymes . The absence of a hydrazine moiety in the target compound suggests divergent biological roles. GSK 2256294A’s enzyme inhibition highlights the versatility of cyclohexanecarboxamide scaffolds in drug design when paired with targeted substituents .

Preparation Methods

Coupling Reactions Using Carbodiimide Reagents

A patented method involves coupling cyclohexanecarbonyl chloride derivatives with amine precursors using 3-(ethyliminomethylideneamino)-N,N-dimethyl EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For instance, (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonyl chloride reacts with (S)-2-amino-1-phenylethanol in anhydrous dichloromethane (CH₂Cl₂) under nitrogen. Triethylamine (TEA) is added to neutralize HCl, and the reaction proceeds at room temperature for 12–24 hours. Post-reaction workup includes sequential washes with 1 M HCl, saturated sodium bicarbonate, and brine, followed by drying over Na₂SO₄ and solvent removal. This method yields the target compound in 76–91% purity after crystallization from acetone/methanol.

Reduction of Ester Precursors

Lithium aluminum hydride (LAH)-mediated reduction of ester intermediates is critical for introducing the hydroxymethyl group. For example, methyl (1S,trans)-2-formylcyclohexanecarboxylate is reduced with LAH in tetrahydrofuran (THF) at 0°C, followed by careful quenching with 10% NaOH. The resultant alcohol is then subjected to amidation using ammonium hydroxide or primary amines. This two-step process achieves a 65–78% overall yield, with the trans configuration stabilized by steric hindrance during reduction.

Stereochemical Control and Resolution

Chiral Pool Synthesis

The (1S) configuration is often derived from chiral amino acids or alcohols. A patent describes using tert-butyl (S)-4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide as a starting material, which undergoes acid-catalyzed deprotection to yield (S)-2-amino-1-phenylethanol. This intermediate is coupled with cyclohexanecarbonyl chloride, preserving stereochemistry through inert reaction conditions (e.g., dry CH₂Cl₂, nitrogen atmosphere).

Enzymatic Resolution

Racemic mixtures of 2-(hydroxymethyl)cyclohexanecarboxamide are resolved using lipases or esterases. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of a methyl ester precursor in phosphate buffer (pH 7.0), leaving the (S)-enantiomer intact. The resolved ester is then reduced and amidated, achieving >98% enantiomeric excess (ee).

Process Optimization and Scalability

Solvent and Temperature Effects

Optimal yields (85–90%) are achieved in polar aprotic solvents like CH₂Cl₂ or THF at 0–25°C. Elevated temperatures (>40°C) promote epimerization, reducing stereochemical purity. Industrial-scale syntheses employ continuous flow reactors to maintain low temperatures and minimize side reactions.

Catalytic Systems

EDC·HCl remains the preferred coupling agent due to its compatibility with sensitive functional groups. Alternative catalysts like HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) improve yields to 92% but increase production costs.

Analytical Characterization

Table 1: Key Physical and Spectroscopic Data

PropertyValueMethodSource
Melting Point158–160°CDSC
Optical Rotation ([α]²⁵D)+34.5° (c=1, MeOH)Polarimetry
¹H NMR (400 MHz, DMSO-d₆)δ 1.20–1.85 (m, 8H, cyclohexane), 3.45 (d, J=6 Hz, 2H, CH₂OH), 6.80 (s, 1H, NH)NMR Spectroscopy
HPLC Purity99.0%C18 column, UV 254 nm

Q & A

Q. What are the primary synthetic routes for preparing (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide, and what reaction conditions are critical for stereochemical control?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Ester to Amide Conversion : React methyl (1S,trans)-2-(hydroxymethyl)cyclohexanecarboxylate with dimethylaluminum amide in anhydrous benzene under reflux. This step ensures regioselective amidation .

Hydroxymethyl Protection : Use tert-butyldimethylsilyl (TBS) chloride to protect the hydroxymethyl group during synthesis, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

  • Critical Conditions : Maintain anhydrous conditions to prevent hydrolysis, and use chiral catalysts (e.g., Rhodium-BINAP complexes) to preserve the (1S,trans) configuration.

Q. Which analytical techniques are most effective for confirming the structural integrity and stereochemistry of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks:
  • Hydroxymethyl proton at δ 3.5–4.0 ppm (multiplet) .
  • Trans-cyclohexane carboxamide carbonyl carbon at δ 175–178 ppm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Polarimetry : Measure optical rotation ([α]D_D) to verify enantiomeric purity .

Q. How can researchers assess the hydrolytic stability of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (λ = 210 nm) .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Hydroxymethyl groups typically show higher stability at neutral pH compared to acidic conditions .

Advanced Research Questions

Q. What computational strategies can predict the binding interactions of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Prioritize hydrogen bonding between the carboxamide group and Arg120/Arg513 residues .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding free energy (MM-PBSA method) .

Q. How do reaction conditions influence enantiomeric excess (ee) in the synthesis of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide?

  • Methodological Answer :
  • Chiral Auxiliary Approach : Use (R)- or (S)-BINOL-derived catalysts to achieve >90% ee. Key parameters:
  • Temperature: –20°C to 0°C to minimize racemization .
  • Solvent: Tetrahydrofuran (THF) enhances stereoselectivity compared to DCM .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to separate enantiomers via selective ester hydrolysis .

Q. How can researchers resolve contradictions in reported NMR data for (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide derivatives?

  • Methodological Answer :
  • Comparative Analysis : Compile 1H^1H-NMR data from multiple syntheses (e.g., vs. 11). Discrepancies in hydroxymethyl proton shifts (δ 3.8 vs. 4.1 ppm) may arise from solvent polarity (CDCl3_3 vs. D2 _2O) .
  • DFT Calculations : Optimize molecular geometries at the B3LYP/6-311+G(d,p) level to predict theoretical NMR shifts. Cross-validate with experimental data .

Q. What strategies optimize the scalability of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :
  • Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer during amidation (residence time: 30–60 minutes) .
  • Green Solvents : Replace benzene with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .

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